molecular formula C10H5F2NO2 B14121319 5-(2,4-Difluorophenyl)isoxazole-3-carbaldehyde

5-(2,4-Difluorophenyl)isoxazole-3-carbaldehyde

Cat. No.: B14121319
M. Wt: 209.15 g/mol
InChI Key: YDULEYPJNQXZIH-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)isoxazole-3-carbaldehyde is a chemical compound with the molecular formula C10H5F2NO2. It is a member of the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 5-(2,4-Difluorophenyl)isoxazole-3-carbaldehyde typically involves the reaction of 2,4-difluorobenzonitrile with hydroxylamine hydrochloride to form the corresponding isoxazole. This intermediate is then subjected to formylation to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium methoxide .

Chemical Reactions Analysis

5-(2,4-Difluorophenyl)isoxazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

5-(2,4-Difluorophenyl)isoxazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)isoxazole-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde and isoxazole functional groups. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar compounds to 5-(2,4-Difluorophenyl)isoxazole-3-carbaldehyde include:

  • 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid
  • 3-(2,4-Difluorophenyl)isoxazole-5-carbaldehyde
  • 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

These compounds share the isoxazole ring and fluorinated phenyl group but differ in their functional groups and positions. The unique combination of the aldehyde group and the 2,4-difluorophenyl moiety in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C10H5F2NO2

Molecular Weight

209.15 g/mol

IUPAC Name

5-(2,4-difluorophenyl)-1,2-oxazole-3-carbaldehyde

InChI

InChI=1S/C10H5F2NO2/c11-6-1-2-8(9(12)3-6)10-4-7(5-14)13-15-10/h1-5H

InChI Key

YDULEYPJNQXZIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=NO2)C=O

Origin of Product

United States

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